molecular formula C20H21N3O5 B11422396 Furan-2-yl(4-{[3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]carbonyl}piperazin-1-yl)methanone

Furan-2-yl(4-{[3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]carbonyl}piperazin-1-yl)methanone

Cat. No.: B11422396
M. Wt: 383.4 g/mol
InChI Key: FCZQTSBBZLFFPO-UHFFFAOYSA-N
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Description

1-(FURAN-2-CARBONYL)-4-[3-(3-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]PIPERAZINE is a complex organic compound that features a furan ring, a methoxyphenyl group, and a dihydro-1,2-oxazole ring attached to a piperazine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(FURAN-2-CARBONYL)-4-[3-(3-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]PIPERAZINE typically involves multi-step organic reactions. The process may start with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperazine to form the intermediate. This intermediate is further reacted with 3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carbonyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-(FURAN-2-CARBONYL)-4-[3-(3-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The oxazole ring can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(FURAN-2-CARBONYL)-4-[3-(3-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]PIPERAZINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(FURAN-2-CARBONYL)-4-[3-(3-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]PIPERAZINE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1-(FURAN-2-CARBONYL)-3-FURAN-2-YLMETHYL-THIOUREA: Shares the furan-2-carbonyl moiety but differs in the presence of a thiourea group.

    Phenylboronic Pinacol Esters: Although structurally different, they share some chemical reactivity patterns, such as susceptibility to hydrolysis.

Uniqueness

1-(FURAN-2-CARBONYL)-4-[3-(3-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]PIPERAZINE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H21N3O5

Molecular Weight

383.4 g/mol

IUPAC Name

[4-(furan-2-carbonyl)piperazin-1-yl]-[3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone

InChI

InChI=1S/C20H21N3O5/c1-26-15-5-2-4-14(12-15)16-13-18(28-21-16)20(25)23-9-7-22(8-10-23)19(24)17-6-3-11-27-17/h2-6,11-12,18H,7-10,13H2,1H3

InChI Key

FCZQTSBBZLFFPO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4

Origin of Product

United States

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